molecular formula C20H11Cl2NO2 B5239307 (Fluoren-9-ylideneamino) 2,4-dichlorobenzoate CAS No. 5405-49-2

(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate

Cat. No.: B5239307
CAS No.: 5405-49-2
M. Wt: 368.2 g/mol
InChI Key: XTAVPNWGGROHCQ-UHFFFAOYSA-N
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Description

(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a fluorenylideneamino group attached to a 2,4-dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Fluoren-9-ylideneamino) 2,4-dichlorobenzoate typically involves the reaction of fluorenone with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylideneamino group to a fluorenylamine group.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, fluorenylamine derivatives, and various substituted benzoates, depending on the specific reagents and conditions used.

Scientific Research Applications

(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Fluoren-9-ylideneamino) 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The fluorenylideneamino group can interact with biological macromolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate is unique due to its combination of the fluorenylideneamino group with the 2,4-dichlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(fluoren-9-ylideneamino) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO2/c21-12-9-10-17(18(22)11-12)20(24)25-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAVPNWGGROHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367167
Record name (fluoren-9-ylideneamino) 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-49-2
Record name (fluoren-9-ylideneamino) 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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